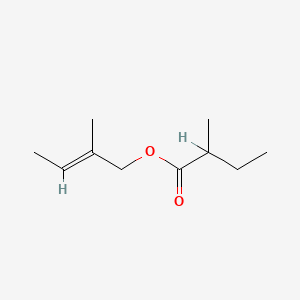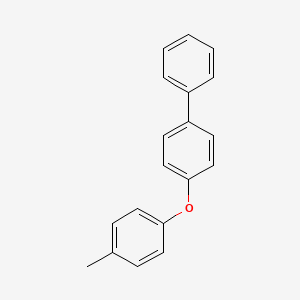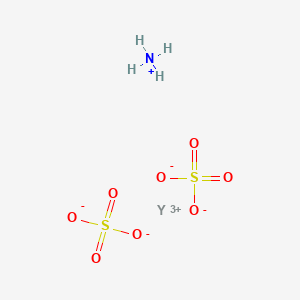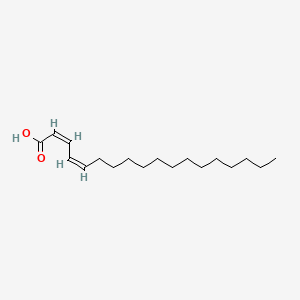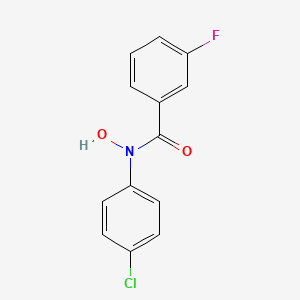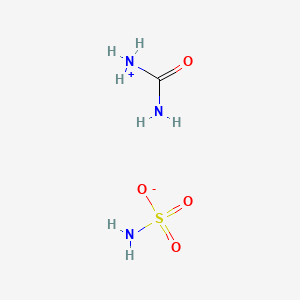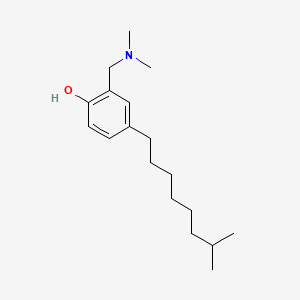
4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C13H17BFNO3 and a molecular weight of 265.0883832 . This compound is characterized by the presence of a fluorine atom, a piperidinylcarbonyl group, and a boronic acid moiety attached to a benzene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Métodos De Preparación
The synthesis of 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the following steps:
Formation of the Piperidinylcarbonyl Intermediate: The piperidinylcarbonyl group is introduced to the benzene ring through a nucleophilic substitution reaction.
Introduction of the Fluorine Atom: The fluorine atom is added via electrophilic aromatic substitution.
Boronic Acid Formation:
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents that facilitate the desired transformations.
Análisis De Reacciones Químicas
4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The piperidinylcarbonyl group and fluorine atom can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the fluorine and piperidinylcarbonyl groups, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the piperidinylcarbonyl group, affecting its reactivity and applications.
3-(2-Methyl-1-piperidinylcarbonyl)benzeneboronic Acid: Lacks the fluorine atom, which can influence its chemical properties and reactivity.
The presence of both the fluorine atom and the piperidinylcarbonyl group in this compound makes it unique and valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C13H17BFNO3 |
|---|---|
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
[4-fluoro-3-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-2-3-7-16(9)13(17)11-8-10(14(18)19)5-6-12(11)15/h5-6,8-9,18-19H,2-4,7H2,1H3 |
Clave InChI |
OAIXSFCCIQOGKW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)F)C(=O)N2CCCCC2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


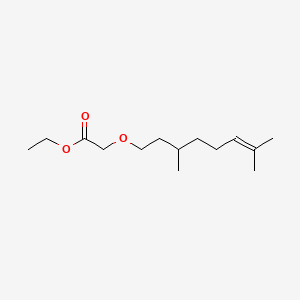
![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
